molecular formula C13H20N4O3 B8496648 7-(5-Hydroxyhexyl)-1,3-dimethylxanthine CAS No. 53547-04-9

7-(5-Hydroxyhexyl)-1,3-dimethylxanthine

Número de catálogo: B8496648
Número CAS: 53547-04-9
Peso molecular: 280.32 g/mol
Clave InChI: HSUAWWZANQUYQS-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

7-(5-Hydroxyhexyl)-1,3-dimethylxanthine is a useful research compound. Its molecular formula is C13H20N4O3 and its molecular weight is 280.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Anti-inflammatory Properties

7-(5-Hydroxyhexyl)-1,3-dimethylxanthine has been identified as an effective anti-inflammatory agent. It functions through several mechanisms:

  • Phosphatidic Acid Inhibition : The compound inhibits the production of phosphatidic acid during inflammatory responses, which is crucial in managing conditions like rheumatoid arthritis and inflammatory bowel disease (IBD) .
  • Chitinase Inhibition : This compound has been shown to inhibit mammalian chitinases such as CHI3L1, which are involved in various inflammatory disorders. Studies indicate that it can reduce IL-8 production and modulate inflammatory pathways .

Case Study: Inflammatory Bowel Disease

In murine models of colitis induced by trinitrobenzenesulfonic acid (TNBS), administration of this compound resulted in significant attenuation of colonic inflammation and fibrosis . This suggests its potential as a therapeutic agent for IBD.

Immunomodulatory Effects

The compound acts as an immunomodulator, influencing immune responses beneficially. It has shown promise in:

  • Reducing Cytokine Production : In vitro studies demonstrated that treatment with this compound could significantly decrease the secretion of pro-inflammatory cytokines such as TNFα and INFγ while enhancing the production of anti-inflammatory cytokines like IL-10 .

Cancer Treatment Applications

Research indicates that this compound may have anticancer properties:

  • Tumor Growth Inhibition : In xenograft models, this compound exhibited significant inhibition of tumor growth compared to control groups, with rates reaching up to 60% at doses of 20 mg/kg .
  • Mechanistic Insights : The anticancer effects are linked to its ability to induce apoptosis in cancer cells while sparing normal cells, which presents a promising therapeutic advantage .

Case Study: Breast Cancer

In studies involving breast cancer cell lines (MCF-7), treatment with this compound led to significant apoptosis induction, indicating its potential as a targeted cancer therapy .

Metabolic Disorders

The compound has been explored for its effects on metabolic conditions such as type 1 diabetes mellitus:

  • Insulin Sensitivity Improvement : As a major metabolite of pentoxifylline, it has been investigated for its role in improving insulin sensitivity and glycemic control . Clinical trials have suggested that it may help manage blood glucose levels effectively.

Dermatological Applications

In dermatology, this compound has been utilized for its anti-inflammatory properties:

  • Treatment of Skin Conditions : It has shown efficacy in conditions like Behçet's disease and leprosy by alleviating systemic symptoms and reducing inflammation . Its ability to enhance erythrocyte deformability may contribute to improved outcomes in patients with these conditions.

Summary Table of Applications

Application AreaMechanism/EffectEvidence/Case Studies
Anti-inflammatoryInhibits phosphatidic acid productionMurine TNBS-induced colitis model
ImmunomodulatoryReduces pro-inflammatory cytokinesIn vitro cytokine assays
Cancer treatmentInduces apoptosis in cancer cellsXenograft models; MCF-7 cell line studies
Metabolic disordersImproves insulin sensitivityClinical trials on type 1 diabetes
Dermatological applicationsAlleviates symptoms in skin diseasesStudies on Behçet's disease and leprosy

Propiedades

Número CAS

53547-04-9

Fórmula molecular

C13H20N4O3

Peso molecular

280.32 g/mol

Nombre IUPAC

7-(5-hydroxyhexyl)-1,3-dimethylpurine-2,6-dione

InChI

InChI=1S/C13H20N4O3/c1-9(18)6-4-5-7-17-8-14-11-10(17)12(19)16(3)13(20)15(11)2/h8-9,18H,4-7H2,1-3H3

Clave InChI

HSUAWWZANQUYQS-UHFFFAOYSA-N

SMILES canónico

CC(CCCCN1C=NC2=C1C(=O)N(C(=O)N2C)C)O

Origen del producto

United States

Synthesis routes and methods I

Procedure details

15 g of 7-(5-oxohexyl)-1,3-dimethylxanthine are dissolved in 100 ml of ethanol and mixed portionwise at room temperature with 3.8 g of sodium borohydride (110% of theory) in solid form or in alcoholic suspension. At the end of addition stirring takes place for 30 minutes. Subsequently heating takes place to boiling temperature. At this time the reaction is completed. The course of the reaction is followed by thin layer chromatography. The solvent is evaporated on a rotary evaporator. The residue is boiled e.g. with 50 ml of isopropanol or ethyl acetate. The insoluble substance is filtered off and discarded. The extract is crystallised by evaporation. 7-(5-hydroxyhexyl)-1,3-dimethylxanthine of m.p. 93° to 94° C. in a yield of 86% by weight is obtained. The substance after chromatography with silica gel F254 (Merck sheets) as the absorbent and with a mixture of benzene and acetone in a volume ratio of 60:40 as the eluting agent has a Rf -value of 0.15.
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
3.8 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

15 g of 7-(5-oxohexyl)-1,3-dimethylxanthine are dissolved in 100 ml of ethanol and mixed portionwise at room temperature with 3.8 g of sodium borohydrate (110% of theory) in solid form or in alcoholic suspension. At the end of addition stirring takes place for 30 minutes. Subsequently heating takes place to boiling temperature. At this time the reaction is completed. The course of the reaction is followed by thin layer chromatography. The solvent is evaporated on a rotary evaporator. The residue is boiled e.g. with 50 ml isopropanol or ethyl acetate. The insoluble substance is filtered off and discarded. The extract is crystallised by evaporation. 7-(5-hydroxyhexyl)-1,3-dimethylxanthine of m.p. 93° to 94° C. in a yield of 86% by weight is obtained. The substance after chromatography with silica gel F254 (Merck sheets) as the absorbent and with a mixture of benzene and acetone in a volume ratio of 60:40 as the eluting agent has a Rf -value of 0.15.
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
3.8 g
Type
reactant
Reaction Step Two

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.